(2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl group attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid typically involves the reaction of 3-chloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed to facilitate the reaction, and the product is then isolated and purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve advanced techniques such as column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amides, esters, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
(2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of (2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Similar structure but with a hydroxyl group and different substitution pattern.
3-Chloro-2-methylpropene: Shares the chloro and methyl groups but differs in the overall structure and functional groups
Uniqueness
(2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a chloro group and a propenoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClO2 |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
(E)-3-(3-chloro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ |
InChI Key |
DGMGVLNQEXBHKX-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C=CC(=O)O |
Origin of Product |
United States |
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